molecular formula C17H15FN4OS B5757431 N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No.: B5757431
M. Wt: 342.4 g/mol
InChI Key: UJAMKYBUDGEMNB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as FMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMT belongs to the class of compounds known as thioacetamides, which have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the inhibition of the enzyme thioredoxin reductase (TrxR), which plays a crucial role in the redox regulation of cells. By inhibiting TrxR, this compound disrupts the redox balance of cancer cells, leading to their death. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to their death. This compound has also been found to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is its potent anti-tumor activity, which makes it a promising candidate for the development of anti-cancer drugs. This compound has also been found to exhibit low toxicity towards normal cells, making it a safer alternative to conventional chemotherapy drugs. However, the limitations of this compound include its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One of the most promising directions is the development of this compound-based anti-cancer drugs. Studies have shown that this compound can be used in combination with other anti-cancer drugs to enhance their efficacy. Another future direction is the investigation of the potential applications of this compound in other fields of scientific research, such as neurodegenerative diseases and infectious diseases.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the reaction of 4-fluoroaniline with 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield this compound. The synthesis method of this compound has been optimized to yield high purity and yield.

Scientific Research Applications

N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS/c1-12-20-21-17(22(12)15-5-3-2-4-6-15)24-11-16(23)19-14-9-7-13(18)8-10-14/h2-10H,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAMKYBUDGEMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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